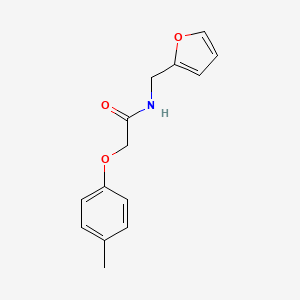

N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide

Description

Contextualization within Modern Medicinal Chemistry and Chemical Biology

Modern drug discovery has evolved from serendipitous findings to a more rational, structure-based design process. A key strategy in this field is the principle of "molecular hybridization," which involves the deliberate combination of known bioactive scaffolds to create new compounds with potentially enhanced or novel pharmacological profiles. This approach is rooted in the understanding that specific structural motifs are frequently associated with particular biological activities.

N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide is a quintessential product of this design philosophy. It is a hybrid structure that incorporates three distinct and pharmacologically significant moieties: an acetamide (B32628) core, a phenoxy group, and a furan (B31954) ring. The investigation of such molecules is central to medicinal chemistry, as it allows researchers to explore new chemical spaces and potentially uncover unique interactions with biological targets. The synthesis and study of these hybrid molecules contribute to a deeper understanding of structure-activity relationships (SAR), which are critical for optimizing lead compounds into effective therapeutic agents. nih.gov

Significance of Acetamide, Phenoxy, and Furan Scaffolds in Bioactive Compounds

The therapeutic potential of this compound can be inferred from the well-documented biological importance of its constituent parts. Each scaffold—acetamide, phenoxy, and furan—is a recurring feature in a multitude of established and experimental drugs.

The acetamide linkage (-NHC(=O)CH₃) is a fundamental structural unit found in numerous pharmaceuticals. galaxypub.co It is recognized for its chemical stability and its ability to participate in hydrogen bonding, a key interaction for drug-receptor binding. patsnap.com Molecules built around an acetamide core have demonstrated a vast array of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govgalaxypub.co Its versatility makes it a favored component in drug design, serving as a reliable linker between other pharmacophoric groups. nih.gov

The phenoxy group (C₆H₅O-), the ether of phenol (B47542), is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule often confers favorable biological activity. nih.gov The phenoxy moiety can engage in crucial non-covalent interactions with biological receptors, including π-π stacking and hydrophobic interactions, which are vital for molecular recognition and binding affinity. nih.govunina.itresearchgate.net This scaffold is integral to a wide range of therapeutic agents, contributing to activities such as antimicrobial, anti-HIV, anticancer, and neurological effects. nih.gov

| Scaffold | Examples of Bioactive Molecules | Primary Associated Activity |

| Acetamide | Paracetamol, Lidocaine, Sotalol | Analgesic/Antipyretic, Local Anesthetic, Antiarrhythmic |

| Phenoxy | Amlodipine, Tamoxifen, Ranolazine | Antihypertensive, Anticancer, Antianginal |

| Furan | Nitrofurantoin, Ranitidine (withdrawn), Furosemide | Antibacterial, Anti-ulcer, Diuretic |

Rationale for In-Depth Academic Investigation of this compound

Given the absence of extensive published research on this compound itself, the rationale for its investigation is primarily deductive and based on the established value of its components. The academic inquiry into this specific molecule is driven by the hypothesis that the unique combination of the furan, phenoxy, and acetamide scaffolds could result in a synergistic or novel pharmacological profile.

The investigation would seek to answer several key questions:

What unique biological activities arise from the covalent linking of these three specific pharmacophores?

How does the spatial arrangement of the furan ring relative to the phenoxy group, connected by the flexible acetamide linker, influence receptor binding and selectivity?

Does the combined structure exhibit a multi-target profile, simultaneously acting on different biological pathways associated with its individual components?

Synthesizing and screening this compound and its analogues would allow researchers to explore new areas of SAR. For instance, modifying the substitution on the phenoxy ring or the furan moiety could fine-tune the compound's electronic and steric properties, leading to optimized potency and selectivity. Therefore, this compound serves as an ideal template for exploring the principles of molecular hybridization and discovering new lead structures for drug development.

Overview of Current Research Trends on Related Chemical Entities

The academic interest in this compound aligns perfectly with several major trends in contemporary medicinal chemistry.

First, there is a significant focus on the development of novel phenoxy acetamide derivatives . Recent studies have explored these compounds for a variety of therapeutic applications, including as anti-inflammatory agents (e.g., COX-II inhibitors), P2Y14R antagonists for gout, and for their antioxidant and antiparasitic properties. galaxypub.coacs.orgnih.gov This highlights the continued interest in leveraging the phenoxy acetamide core for new drug candidates.

Second, research into furan-containing compounds remains a vibrant area. Scientists are actively synthesizing and evaluating new furan derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. orientjchem.orgnih.govmdpi.com The versatility of the furan ring continues to make it a valuable building block in the creation of diverse molecular libraries for biological screening. researchgate.netshareok.org

Third, the strategic use of the acetamide linkage is a persistent theme in drug discovery. Beyond its role as a simple linker, researchers are designing acetamide derivatives as targeted covalent inhibitors, prodrugs to enhance bioavailability, and as key components in molecules targeting complex diseases like HIV. nih.govnih.gov

The study of this compound lies at the intersection of these research streams. It represents a logical progression in the exploration of hybrid molecules, combining scaffolds that are independently the subject of intense and fruitful investigation. The knowledge gained from studying this compound could provide valuable insights for the broader fields of furan, phenoxy, and acetamide-based drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11-4-6-12(7-5-11)18-10-14(16)15-9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPLLUZSJRDMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of N 2 Furylmethyl 2 4 Methylphenoxy Acetamide

Retrosynthetic Analysis of the Compound's Molecular Architecture

A retrosynthetic analysis of N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide reveals several key bond disconnections that inform its synthetic design. The most logical disconnection is at the amide bond, yielding two primary synthons: 2-(4-methylphenoxy)acetic acid and furfurylamine (B118560). This approach is favored due to the wide availability of methods for amide bond formation.

Alternatively, disconnection at the ether linkage of the phenoxyacetamide moiety suggests 2-chloro-N-(2-furylmethyl)acetamide and p-cresol (B1678582) as starting materials. A third possibility involves breaking the C-N bond between the furan (B31954) ring and the methylene (B1212753) group, which would necessitate the functionalization of a furan precursor. Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control over selectivity.

Established Synthetic Routes to this compound

The synthesis of the target molecule can be achieved through several established routes, each focusing on the key bond formations identified in the retrosynthetic analysis.

Amidation Reactions for Acetamide (B32628) Linkage Formation

The formation of the acetamide linkage is a cornerstone of many synthetic strategies for this compound. This typically involves the reaction of an activated carboxylic acid derivative with an amine.

One of the most common methods is the acylation of furfurylamine with 2-(4-methylphenoxy)acetyl chloride. The acid chloride can be prepared by treating 2-(4-methylphenoxy)acetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction with furfurylamine, often in the presence of a base to neutralize the HCl byproduct, yields the desired amide. The Schotten-Baumann reaction conditions, which involve an aqueous base, are also applicable for this transformation. ijper.org

Alternatively, various coupling reagents can be employed to facilitate the direct amidation of 2-(4-methylphenoxy)acetic acid with furfurylamine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective in activating the carboxylic acid for nucleophilic attack by the amine. Uronium-based coupling agents such as HATU and HBTU also provide high yields and are often used in solid-phase synthesis.

Modern, metal-free amidation methods have also been developed, such as the reaction of aryltriazenes with acetonitrile (B52724), which can serve as both a nitrogen donor and a solvent under mild conditions. Another innovative approach is the Umpolung Amide Synthesis (UmAS), which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, offering a pathway to N-aryl amides with high chemoselectivity and conservation of stereochemistry. nih.govacs.org Copper-catalyzed ipso-amidation of arylboronic acids with nitriles also presents a ligand-free, efficient, and economical route to N-aryl amides. organic-chemistry.org

| Amidation Method | Reagents | Key Features |

| Acyl Halide Method | 2-(4-methylphenoxy)acetyl chloride, furfurylamine, base | High reactivity, often requires cooling. |

| Carbodiimide Coupling | 2-(4-methylphenoxy)acetic acid, furfurylamine, DCC or EDC | Mild conditions, good yields. |

| Uronium Salt Coupling | 2-(4-methylphenoxy)acetic acid, furfurylamine, HATU or HBTU | High efficiency, suitable for complex molecules. |

| Metal-Free Amidation | Aryltriazenes, acetonitrile, Brønsted acidic ionic liquids | Environmentally benign, mild conditions. |

| Umpolung Amide Synthesis (UmAS) | α-fluoronitroalkanes, N-aryl hydroxylamines | High chemoselectivity, epimerization-free. nih.govacs.org |

| Copper-Catalyzed ipso-Amidation | Arylboronic acids, nitriles, CuBr2 | Ligand-free, economical, air-tolerant. organic-chemistry.org |

Etherification Strategies for Phenoxy Moiety Introduction

The ether linkage in the 2-(4-methylphenoxy) moiety is typically formed via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing the target molecule, this would entail the reaction of p-cresol with an α-haloacetamide, such as 2-chloro-N-(2-furylmethyl)acetamide. The reaction is generally carried out in the presence of a base, like potassium carbonate or sodium hydride, to deprotonate the phenol (B47542).

Reductive etherification has emerged as an alternative strategy. nih.govresearchgate.net This method can involve the reaction of an alcohol with a carbonyl compound in the presence of a reducing agent, such as a silane, and a catalyst. researchgate.net Visible-light photoredox catalysis has also been utilized to generate alkoxy radicals for ether synthesis under mild conditions. mendeley.com

| Etherification Method | Reactants | Conditions |

| Williamson Ether Synthesis | p-cresol, 2-chloro-N-(2-furylmethyl)acetamide | Base (e.g., K2CO3, NaH) nih.gov |

| Reductive Etherification | Alcohol, Carbonyl Compound | Reducing agent (e.g., silane), Catalyst nih.govresearchgate.net |

| Photoredox Catalysis | Alcohol | Visible light, Photocatalyst mendeley.com |

Functionalization of the Furan Ring Precursors

The furan ring is a versatile synthon that can be functionalized in various ways to introduce the necessary side chain. acs.org The inherent nucleophilicity of the furan ring allows for electrophilic substitution reactions. acs.org For instance, a Friedel-Crafts type acylation could be used to introduce an acetyl group, which could then be further manipulated.

The Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a classical method for forming the furan ring itself. acs.org More contemporary methods include metalloradical cyclization of alkynes with α-diazocarbonyls, which offers high regioselectivity and functional group tolerance. nih.gov The use of silicon-containing furan precursors can also control the regioselectivity of subsequent functionalization steps. rsc.org

| Furan Synthesis/Functionalization | Description | Key Features |

| Paal-Knorr Synthesis | Cyclization of a 1,4-dicarbonyl compound. acs.org | Classical method for furan ring formation. acs.org |

| Metalloradical Cyclization | Reaction of alkynes with α-diazocarbonyls catalyzed by a metal complex. nih.gov | High regioselectivity and functional group tolerance. nih.gov |

| Silicon-Directed Functionalization | Use of silyl (B83357) groups to direct substitution on the furan ring. rsc.org | Excellent control over regiochemistry. rsc.org |

Multi-Step Organic Synthesis Approaches and Optimization

Continuous flow synthesis offers a modern approach to optimize multi-step syntheses by integrating multiple reaction steps into a single, continuous process. tue.nl This can lead to improved yields, reduced reaction times, and enhanced safety.

Preparation of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of structural analogs can be prepared. These modifications can be systematically introduced at different parts of the molecule.

Furan Ring Modifications: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole. Additionally, substituents can be introduced at various positions on the furan ring to probe the effects of electronics and sterics.

Phenoxy Group Modifications: The methyl group on the phenyl ring can be moved to the ortho or meta positions, or replaced with other functional groups such as halogens, alkoxy, or nitro groups. researchgate.net The entire phenoxy moiety can also be replaced with other aryl or alkyl groups.

Acetamide Linker Modifications: The length of the acetamide linker can be varied, or the amide bond can be replaced with other functionalities like an ester or a sulfonamide. The nitrogen of the amide can be further substituted to create tertiary amides. wustl.edu

The synthesis of these analogs generally follows the same synthetic routes as the parent compound, with the appropriate modifications to the starting materials. For example, to synthesize an analog with a different substituent on the phenyl ring, the corresponding substituted phenol would be used in the initial etherification step. The biological or material properties of these analogs are then evaluated to build a comprehensive SAR profile.

Modifications at the Phenoxy Moiety

The phenoxy group of this compound presents a versatile scaffold for structural modifications. These changes can significantly influence the compound's electronic and steric properties, potentially modulating its biological activity. A primary strategy for synthesizing the core phenoxyacetic acid intermediate involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate, typically in the presence of a base. nih.gov

Derivatization of the phenoxy ring can be achieved by introducing a variety of substituents at different positions. Common modifications include the introduction of alkyl, halogen, nitro, and other functional groups onto the aromatic ring of the starting phenol. For instance, the synthesis of a range of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been reported, highlighting the feasibility of incorporating diverse functionalities on the phenoxy ring. researchgate.net These substitutions can alter the lipophilicity and electronic nature of the molecule.

Table 1: Potential Modifications at the Phenoxy Moiety

| Position of Substitution | Type of Substituent | Potential Synthetic Approach |

| Ortho, Meta, Para | Alkyl, Halogen, Nitro | Utilizing commercially available substituted phenols in the initial Williamson ether synthesis. |

| Para | Carboxylic acid, Ester | Oxidation of the methyl group on the 4-methylphenoxy moiety. |

| Ortho, Meta | Hydroxyl | Aromatic hydroxylation of the phenoxy ring. |

These modifications are typically introduced on the phenol starting material before its condensation with the chloroacetic acid derivative. nih.gov

Derivatization of the Furan Ring

The furan ring is another key site for derivatization, offering opportunities to explore the structure-activity relationships of this compound analogs. The furan moiety is susceptible to various electrophilic substitution reactions, and its derivatives can be synthesized from biomass-derived furfural. researchgate.netresearchgate.net

One common approach for modifying the furan ring is through reactions at the C5 position, which is highly activated. These modifications can include nitration, halogenation, and Friedel-Crafts acylation. Furthermore, the furan ring can undergo ring-opening reactions under certain conditions, leading to the formation of different heterocyclic systems or acyclic compounds, thereby expanding the chemical space for derivatization. mdpi.com The development of sustainable catalytic pathways for furan derivatives is an active area of research, with a focus on utilizing renewable resources. nih.gov

Table 2: Potential Derivatization Strategies for the Furan Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Electrophilic Nitration | Nitrating agent (e.g., acetyl nitrate) | N-(5-nitro-2-furylmethyl)-2-(4-methylphenoxy)acetamide |

| Vilsmeier-Haack Formylation | POCl₃, DMF | N-(5-formyl-2-furylmethyl)-2-(4-methylphenoxy)acetamide |

| Hydrogenation | Catalytic hydrogenation (e.g., Pd/C, H₂) | N-(tetrahydro-2-furylmethyl)-2-(4-methylphenoxy)acetamide |

Substitutions on the Amide Linkage

The amide bond is a crucial functional group that links the furan and phenoxy moieties. Modifications to this linkage can significantly impact the compound's conformational flexibility and hydrogen bonding capabilities. N-alkylation or N-arylation of the amide nitrogen can be achieved, although this can be challenging due to the reduced nucleophilicity of the amide nitrogen. researchgate.net

A more common strategy involves the synthesis of analogs with different substituents on the nitrogen atom by starting with a different primary amine instead of furfurylamine. This approach allows for the introduction of a wide variety of alkyl and aryl groups. ijper.orgmdpi.com Furthermore, the amide bond itself can be replaced by bioisosteres, such as esters or N-methyl amides, to alter the compound's metabolic stability and physicochemical properties. nih.gov The reactivity of the amide bond can also be enhanced by inducing a twisted conformation, which can accelerate reactions such as hydrolysis. news-medical.net

Table 3: Strategies for Modifying the Amide Linkage

| Modification Strategy | Description |

| N-Alkylation/Arylation | Introduction of a substituent on the amide nitrogen. |

| Amine Variation | Synthesis using different primary amines in place of furfurylamine. |

| Bioisosteric Replacement | Substitution of the amide bond with other functional groups (e.g., ester, triazole). |

Stereoselective Synthesis of Enantiomeric Forms

While this compound itself is achiral, the introduction of a chiral center, for instance by modifying the acetamide backbone or the furfuryl group, would necessitate stereoselective synthesis to obtain enantiomerically pure forms. The biological activity of chiral molecules is often dependent on their stereochemistry.

Several methods for the stereoselective synthesis of chiral molecules can be employed. ethz.ch These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. acs.orgmdpi.com For example, a highly regio- and stereoselective fluorination of chiral enamides has been reported for the synthesis of α-fluorinated imides. nih.govnih.gov Such strategies could be adapted to introduce chirality into derivatives of this compound. Asymmetric hydrogenation is another powerful technique for the enantioselective synthesis of chiral amines, which could serve as precursors. acs.org

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. archivepp.com

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Utilizing furfurylamine derived from biomass. researchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water or other environmentally benign solvents. archivepp.com |

| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. archivepp.com |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Mechanistic Organic Chemistry and Reaction Kinetics of N 2 Furylmethyl 2 4 Methylphenoxy Acetamide

Elucidation of Reaction Mechanisms during Synthesis and Transformations

The primary synthetic route to N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide involves a nucleophilic acyl substitution reaction. This class of reactions is fundamental in the formation of amides.

The most common and efficient method for the synthesis of this compound is the acylation of furfurylamine (B118560) with an activated derivative of 2-(4-methylphenoxy)acetic acid. A typical laboratory-scale synthesis would proceed via the formation of an acyl chloride.

The reaction mechanism can be described in two main steps:

Activation of the Carboxylic Acid: 2-(4-methylphenoxy)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 2-(4-methylphenoxy)acetyl chloride. This step proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur or carbonyl carbon of the chlorinating agent, followed by the elimination of leaving groups (e.g., SO₂, HCl, CO, CO₂).

Nucleophilic Attack by the Amine: The highly electrophilic carbonyl carbon of the acyl chloride is then attacked by the nucleophilic nitrogen atom of furfurylamine. This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct.

Table 1: Plausible Kinetic Parameters for the Synthesis of this compound

| Step | Reactants | Intermediate/Transition State | Products | Rate Determining Step |

| 1 | 2-(4-methylphenoxy)acetic acid + Thionyl chloride | Acyl chlorosulfite intermediate | 2-(4-methylphenoxy)acetyl chloride + SO₂ + HCl | No |

| 2 | 2-(4-methylphenoxy)acetyl chloride + Furfurylamine | Tetrahedral intermediate | This compound + HCl | Yes |

Transformations of the molecule would likely target the furan (B31954) ring or the amide bond. For instance, hydrogenation of the furan ring could be achieved using catalysts like palladium on carbon (Pd/C) to yield the corresponding tetrahydrofurfuryl derivative.

Stability and Degradation Pathways under Relevant Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Degradation can occur at the furan ring or the amide linkage.

Hydrolytic Stability:

The amide bond is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of furfurylamine lead to the formation of 2-(4-methylphenoxy)acetic acid. The hydrolysis rate is dependent on the acid concentration and temperature. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the furfurylamide anion, which is a poor leaving group, is the rate-determining step. This anion then abstracts a proton from the newly formed carboxylic acid. This process is generally slower than acid-catalyzed hydrolysis. umich.eduarkat-usa.org

Oxidative and Photochemical Stability:

The furan moiety is known to be sensitive to oxidation and photochemical degradation. nih.gov

Oxidative Degradation: Furan rings can be oxidized by various oxidizing agents, including air and light, potentially leading to ring-opening reactions. nih.gov The presence of the electron-donating methylene (B1212753) group attached to the furan ring may influence its susceptibility to oxidation. Biomimetic oxidation studies on furan derivatives suggest that epoxidation of the furan ring can occur, leading to further transformations and the formation of various degradation products. mdpi.com

Photodegradation: Exposure to UV light can lead to the photochemical degradation of furan-containing compounds. nih.gov The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Thermal Stability:

At elevated temperatures, thermal degradation can occur. Pyrolysis of furan-based polymers suggests that the furan ring can undergo complex degradation reactions. researchgate.net For this compound, thermal stress could potentially lead to cleavage of the amide bond or degradation of the furan ring.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Affected Functional Group(s) | Potential Degradation Products | Relative Stability |

| Acidic (e.g., pH < 3) | Amide | 2-(4-methylphenoxy)acetic acid, Furfurylamine | Low |

| Neutral (pH ~ 7) | Furan, Amide | Oxidized furan derivatives, Hydrolysis products (slow) | Moderate |

| Basic (e.g., pH > 11) | Amide | 2-(4-methylphenoxy)acetate, Furfurylamine | Low |

| Oxidizing agents | Furan | Ring-opened products, Epoxides | Low |

| UV radiation | Furan | Photodegradation products | Low to Moderate |

| Elevated temperature | Furan, Amide | Various thermal decomposition products | Moderate |

Reactivity Profiling with Common Reagents and Biological Mimics

The reactivity of this compound is a composite of the reactivities of its individual functional groups.

Reactivity with Common Reagents:

Acids and Bases: As discussed in the stability section, the amide bond can be cleaved by strong acids and bases. The furan ring can undergo polymerization or ring-opening in the presence of strong acids. pharmaguideline.com The nitrogen atom of the amide is generally not basic due to the delocalization of its lone pair of electrons into the carbonyl group.

Electrophiles: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the 5-position. However, the amide group is an electron-withdrawing group, which may deactivate the furan ring towards electrophilic attack to some extent. Common electrophilic reactions include nitration, halogenation, and Friedel-Crafts acylation, though harsh conditions may lead to degradation. pharmaguideline.com

Nucleophiles: The carbonyl carbon of the amide is the primary site for nucleophilic attack, leading to hydrolysis under appropriate conditions. The furan ring is generally unreactive towards nucleophiles unless activated by a strong electron-withdrawing group.

Reducing Agents: The amide carbonyl can be reduced to a methylene group by strong reducing agents like lithium aluminum hydride (LiAlH₄). The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions (e.g., H₂, Pd/C).

Oxidizing Agents: The furan ring is susceptible to oxidation, which can lead to ring cleavage. Mild oxidizing agents might lead to the formation of epoxides or other oxygenated derivatives.

Reactivity with Biological Mimics:

In a biological context, the metabolism of this compound would likely involve enzymatic transformations that mimic common chemical reactions.

Oxidative Metabolism: Cytochrome P450 enzymes are known to metabolize furan-containing compounds. inchem.org This can involve epoxidation of the furan ring, which can lead to the formation of reactive intermediates that may covalently bind to macromolecules. Oxidation of the methyl group on the phenoxy ring is also a possibility.

Hydrolytic Metabolism: Amidase enzymes could catalyze the hydrolysis of the amide bond, leading to the formation of 2-(4-methylphenoxy)acetic acid and furfurylamine. researchgate.net

Conjugation Reactions: The products of hydrolysis or oxidation could undergo further conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.

Table 3: Summary of the Reactivity of this compound

| Reagent Class | Reactive Site | Expected Product(s) |

| Strong Acids | Amide, Furan | Hydrolysis products, Polymerization of furan |

| Strong Bases | Amide | Hydrolysis products |

| Electrophiles (e.g., Br₂) | Furan ring (5-position) | Brominated derivative |

| Nucleophiles (e.g., OH⁻) | Amide carbonyl | Hydrolysis products |

| Reducing Agents (e.g., LiAlH₄) | Amide carbonyl | N-(2-furylmethyl)-2-(4-methylphenoxy)ethanamine |

| Oxidizing Agents (e.g., m-CPBA) | Furan ring | Epoxide, Ring-opened products |

| Biological Oxidants (e.g., P450) | Furan ring, Methyl group | Epoxides, Hydroxylated derivatives |

| Biological Hydrolases (e.g., Amidases) | Amide | 2-(4-methylphenoxy)acetic acid, Furfurylamine |

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure and the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. For instance, the protons on the furan (B31954) ring would appear as characteristic multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the furylmethyl group (-CH₂-) and the acetamide (B32628) moiety (-O-CH₂-C=O) would each produce unique signals, with their chemical shifts influenced by adjacent electronegative atoms. The protons on the p-substituted benzene (B151609) ring would exhibit a distinct splitting pattern, often appearing as a pair of doublets, characteristic of para-substitution. thermofisher.com The methyl group (-CH₃) on the phenoxy ring would present as a singlet, and the amide proton (-NH-) would appear as a broad signal whose position can be solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon skeleton map. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift. Signals for the aromatic and furan carbons would also appear in the downfield region, while the aliphatic carbons of the methyl and methylene groups would be found in the upfield region of the spectrum. Purity can be assessed by the absence of signals that cannot be attributed to the target compound or the NMR solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shifts for similar functional groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide NH | 7.5 - 8.5 | Broad Singlet |

| Aromatic CH (phenoxy) | 6.8 - 7.2 | Multiplet (AA'BB' system) |

| Furan CH | 6.2 - 7.4 | Multiplet |

| Methylene CH₂ (acetamide) | 4.5 - 4.7 | Singlet |

| Methylene CH₂ (furyl) | 4.4 - 4.6 | Doublet |

| Methyl CH₃ | 2.2 - 2.4 | Singlet |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₄H₁₅NO₃.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. The fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the furan ring, leading to the formation of a stable furfuryl cation (m/z 81).

Amide bond cleavage: Scission of the C-N bond in the acetamide linkage, generating fragments corresponding to the furylmethylamine and the 4-methylphenoxyacetyl moieties.

McLafferty rearrangement: If applicable, this involves the transfer of a hydrogen atom and subsequent cleavage, though it is less common for this specific structure.

The analysis of these fragments helps to piece together the different components of the molecule, confirming the connectivity of the furan, acetamide, and phenoxy groups.

Table 2: Expected Mass Spectrometry Data for this compound This table is based on calculated values and predicted fragmentation.

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₄H₁₅NO₃ | Elemental Composition |

| Monoisotopic Mass | 245.1052 g/mol | Precise Molecular Weight |

| Key Fragment (m/z) | 81 | Furfuryl cation |

| Key Fragment (m/z) | 151 | [4-methylphenoxyacetyl]⁺ cation |

| Key Fragment (m/z) | 95 | [furylmethylamine]⁺ cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A moderate to strong band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Aromatic and furan C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the amide linkage. researchgate.net

N-H Bend (Amide II band): A band typically found around 1550 cm⁻¹ resulting from the N-H bending vibration coupled with C-N stretching.

C-O-C Stretch: A strong band in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical method would involve reverse-phase HPLC, where the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purposes to purify the compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the target compound may have limited volatility, GC-MS analysis could be possible, potentially after derivatization to increase its volatility. The gas chromatogram would indicate the presence of any volatile impurities, while the coupled mass spectrometer would provide mass information for each separated peak, aiding in their identification. researchgate.netmdpi.com This method is particularly powerful for detecting and identifying trace-level impurities.

Computational and Theoretical Chemistry Investigations of N 2 Furylmethyl 2 4 Methylphenoxy Acetamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for determining the molecular geometry and electronic structure of a compound. nih.gov These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.

For molecules similar to N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide, DFT calculations are typically performed using a basis set like B3LYP/6–311 G(d,p) to optimize the molecular structure and compute various electronic parameters. nih.gov The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For instance, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap was 5.0452 eV, indicating a stable molecule. nih.gov Similarly, for 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, the energy gap was found to be 4.569 eV. uomphysics.net

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This map helps in identifying the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions. uomphysics.net

Table 1: Examples of Calculated Quantum Molecular Descriptors for Acetamide (B32628) Derivatives This table presents data for analogous compounds to illustrate the outputs of DFT calculations.

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | - | - | 5.406 nih.gov |

| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | - | - | 4.569 uomphysics.net |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | - | - | 5.0452 nih.gov |

Molecular Docking and Dynamics Simulations with Biological Macromolecules for Binding Site Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. researchgate.net These methods are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov For example, in a study of furanyl-pyrazolyl acetamide derivatives, molecular docking was used to screen compounds against neuroinflammatory targets. nih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide a more realistic representation of the interactions in a biological environment, taking into account the flexibility of both the ligand and the protein. MD simulations can confirm the stability of the docked pose and provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. nih.govresearchgate.net

The development of a QSAR model typically involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which can include electronic, steric, hydrophobic, and topological properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For a compound like this compound, a QSAR study could be employed to predict its potential as, for example, an antimicrobial or anticancer agent, based on models developed for similar classes of compounds. nih.gov These models can guide the design of new derivatives with potentially improved activity.

In Silico Predictions of Mechanistic Pharmacokinetic Properties (e.g., Absorption, Distribution, Metabolism)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.org These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages of development. researchgate.netjonuns.com

Various computational models and software tools are available to predict a wide range of ADMET properties based on the molecular structure of a compound. rjptonline.org For this compound, these tools could predict its oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. rsc.orgnjit.edu

These predictions are often based on established rules, such as Lipinski's rule of five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rjptonline.org More sophisticated models use machine learning algorithms trained on large datasets of experimental data to provide quantitative predictions of pharmacokinetic parameters.

Mechanistic Biological Activity and Pharmacological Characterization

Identification of Molecular Targets and Binding Sites

While direct experimental studies on N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide are not extensively available in public literature, an analysis of its structural components—the N-(2-furylmethyl) group and the 2-(4-methylphenoxy)acetamide (B7764006) moiety—allows for a scientifically informed projection of its potential molecular targets and binding sites. The biological activity of this compound is likely to be a composite of the activities associated with these two key chemical fragments.

The phenoxyacetamide scaffold is a versatile pharmacophore found in a variety of biologically active compounds. nih.gov Derivatives of phenoxyacetamide have been investigated for a range of therapeutic applications, and they are known to interact with various enzymes and receptors. nih.gov Similarly, the furan (B31954) ring, a five-membered aromatic heterocycle, is a constituent of many pharmaceuticals and is recognized for its ability to engage in interactions with biological targets. orientjchem.org

Enzyme Inhibition and Activation Profiles (e.g., MAO-A/B, COX)

The structural characteristics of this compound suggest a potential for interaction with several enzyme systems, most notably monoamine oxidases (MAOs) and cyclooxygenases (COXs).

Monoamine Oxidase (MAO) Inhibition: Quantitative structure-activity relationship (QSAR) studies on 2-phenoxyacetamide (B1293517) analogues have identified them as a novel class of potent and selective monoamine oxidase inhibitors. researchgate.net For instance, certain 2-phenoxyacetamide derivatives have shown significant inhibitory potency towards both MAO-A and MAO-B. researchgate.net The furan moiety also contributes to potential MAO inhibitory activity. The furan ring can act as a bioisostere for a phenyl ring, a common feature in many established MAO inhibitors. orientjchem.org The combination of the phenoxyacetamide core with the N-(2-furylmethyl) group could, therefore, confer MAO inhibitory properties upon the molecule.

Cyclooxygenase (COX) Inhibition: The furanone ring, a close relative of the furan ring, is a key structural feature in some selective COX-2 inhibitors. orientjchem.org This suggests that the furan moiety in this compound could play a role in binding to the active site of COX enzymes. Furthermore, various acetamide (B32628) derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of COX enzymes. nih.gov The anti-inflammatory potential of phenoxy derivatives has also been documented. nih.gov Consequently, it is plausible that this compound could exhibit inhibitory activity against COX-1 and/or COX-2.

Table 1: Potential Enzyme Inhibition Profile of this compound Based on Analogous Compounds

| Enzyme Target | Predicted Activity | Rationale |

| MAO-A | Potential Inhibitor | Based on QSAR studies of phenoxyacetamide analogues. researchgate.net |

| MAO-B | Potential Inhibitor | Based on QSAR studies of phenoxyacetamide analogues. researchgate.net |

| COX-1 | Potential Inhibitor | Acetamide and phenoxy derivatives have shown anti-inflammatory activity. nih.gov |

| COX-2 | Potential Inhibitor | The furan ring is present in some COX-2 inhibitors. orientjchem.org |

Receptor Agonism/Antagonism and Modulatory Effects

The phenoxyacetamide structure is a key component in ligands for various receptors. Studies have shown that derivatives of phenoxyacetic acid can act as potent antagonists for gastrin/cholecystokinin-B (CCK-B) receptors. nih.gov Additionally, novel phenoxyacetamide-based compounds have been developed as agonists for the free fatty acid receptor 1 (FFA1). nih.gov

Interactions with Nucleic Acids and Cellular Components

Direct interactions of this compound with nucleic acids have not been reported. However, some furan-containing compounds, particularly those with a nitro group, are known to exert their biological effects through interactions with bacterial DNA. orientjchem.org While the subject compound lacks a nitro group, the potential for weaker, non-covalent interactions with DNA or RNA cannot be entirely ruled out without experimental data.

Interactions with other cellular components are also conceivable. For example, some phenoxy-N-phenylacetamide derivatives have been identified as inhibitors of P-glycoprotein (Pgp), a membrane transporter involved in multidrug resistance. researchgate.net This suggests a potential for this compound to interact with cellular transport proteins.

Cellular and Subcellular Mechanisms of Action

The potential enzymatic and receptor interactions of this compound would translate into modulation of various cellular and subcellular processes.

Signal Transduction Pathway Modulation

Should this compound act as a receptor agonist or antagonist, it would directly influence intracellular signal transduction pathways. For instance, if it were to interact with a G-protein coupled receptor, it could modulate the activity of adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Furthermore, if the compound inhibits COX enzymes, it would decrease the production of prostaglandins, which are key signaling molecules in inflammation and other physiological processes. Inhibition of MAO would lead to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, thereby modulating monoaminergic signaling pathways.

Gene Expression Regulation

Alterations in signal transduction pathways can ultimately lead to changes in gene expression. For example, modulation of pathways involving transcription factors such as NF-κB or AP-1 could lead to altered expression of genes involved in inflammation, cell proliferation, or apoptosis. If this compound were to inhibit COX-2, it could downregulate the expression of pro-inflammatory genes. Similarly, by affecting neurotransmitter levels through MAO inhibition, it could indirectly influence the expression of genes related to neuroplasticity and neuronal function. However, without specific experimental data, these potential effects on gene expression remain speculative.

Protein-Protein Interaction Interference

There is currently no publicly available scientific literature detailing the effects of this compound on protein-protein interactions. Research has not yet elucidated whether this compound can modulate cellular functions by interfering with the binding of specific protein complexes.

Organelle-Specific Effects and Cellular Localization

Information regarding the organelle-specific effects and the subcellular localization of this compound is not available in the current body of scientific research. Studies to determine its accumulation in specific cellular compartments such as the mitochondria, endoplasmic reticulum, or nucleus have not been reported.

In Vitro Pharmacological Profiling and Assays

Comprehensive in vitro pharmacological profiling of this compound has not been documented in publicly accessible research.

Cell-Based Assays (e.g., Cytotoxicity, Viability, Apoptosis Assays)

There is a lack of published data from cell-based assays to characterize the biological activity of this compound. Specific details on its effects on cell cytotoxicity, viability, or the induction of apoptosis are not available.

Interactive Data Table: Cell-Based Assay Data

| Assay Type | Cell Line | Result |

| Cytotoxicity | Not Reported | No Data Available |

| Viability | Not Reported | No Data Available |

| Apoptosis | Not Reported | No Data Available |

Biochemical Assays (e.g., Enzyme Kinetics, Ligand Binding Assays)

No biochemical assay data for this compound is present in the scientific literature. Information regarding its potential interaction with specific enzymes or receptors, as would be determined through enzyme kinetics or ligand binding assays, has not been reported.

High-Throughput Screening (HTS) Methodologies

There is no indication in the available literature that this compound has been subjected to high-throughput screening campaigns to identify potential biological targets or pharmacological activities.

In Vivo Mechanistic Studies in Preclinical Animal Models (Excluding Clinical Human Data)

No in vivo studies in preclinical animal models have been published for this compound. Therefore, there is no information available regarding its mechanism of action, efficacy, or pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Pharmacodynamic (PD) Biomarker Identification and Validation

Currently, specific pharmacodynamic biomarkers for this compound have not been definitively identified and validated in published literature. The identification of such biomarkers is a crucial step in clinical development, enabling the objective measurement of the compound's physiological effects and its engagement with its biological target. Future research will likely focus on identifying downstream molecular or physiological changes that correlate with the compound's activity in preclinical models.

Mechanistic Efficacy Studies in Established Disease Models

Detailed mechanistic efficacy studies of this compound in established disease models are not yet available in the public domain. The potential therapeutic applications of this compound will be guided by its performance in relevant animal models of disease, which will help to elucidate its mechanism of action and establish proof-of-concept for its efficacy. For instance, studies on other phenylacetamide derivatives have shown potential as anticancer agents, suggesting a possible avenue for investigation. nucmedcor.com

Investigations into Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

While specific ADME data for this compound is not available, studies on structurally analogous compounds offer valuable insights into its likely pharmacokinetic profile. For example, the related compound 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide has been shown to undergo rapid oxidative metabolism in vitro. In both rat and dog pharmacokinetic studies, this compound is quickly converted to its constituent carboxylic acid and secondary amine. femaflavor.orgresearchgate.net This suggests that this compound may also be subject to significant first-pass metabolism, primarily through oxidation and hydrolysis of the acetamide linkage.

The distribution of the compound and its metabolites throughout the body, as well as the primary routes of excretion, would need to be determined through dedicated in vivo studies.

Target Engagement Studies in Animal Systems

Direct target engagement studies for this compound in animal systems have not been reported. Such studies are critical for confirming that the compound interacts with its intended biological target in a living organism and for correlating this engagement with the observed pharmacological effects. Techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound could be employed to visualize and quantify target occupancy in the brain and peripheral tissues.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Biological Context

The chemical structure of this compound, featuring an acetamide linker connecting a furylmethyl group and a methylphenoxy group, provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR) and structure-property relationships (SPR).

Elucidation of Key Pharmacophoric Features

The key pharmacophoric features of this compound likely include the hydrogen bond donor and acceptor capabilities of the acetamide group, the aromatic and electronic properties of the furan and phenyl rings, and the steric bulk and lipophilicity of the entire molecule. The relative orientation of these features is expected to be critical for its interaction with its biological target. The furan ring, as a bioisostere of a phenyl ring, can influence potency and metabolic stability.

Role of Substituents on Potency and Selectivity

The nature and position of substituents on both the furan and phenyl rings are predicted to have a significant impact on the potency and selectivity of this compound analogs.

Methylphenoxy Ring: The methyl group at the para position of the phenoxy ring influences the electronic properties and lipophilicity of this moiety. Altering this substituent, for instance, by replacing it with electron-withdrawing or electron-donating groups of varying sizes, would likely modulate the compound's binding affinity and pharmacokinetic properties. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, substitutions on the phenoxy ring were found to significantly affect their inhibitory activity. nih.gov

Furylmethyl Moiety: The furan ring itself is a key structural element. Modifications to this group, such as substitution on the ring or replacement with other heterocyclic systems, would be expected to impact target interaction and metabolic stability.

Research on Conformational Effects of this compound on Biological Activity Remains Limited

An extensive review of available scientific literature reveals a notable absence of specific research detailing the conformational effects on the biological activity of the chemical compound this compound. While studies on various other acetamide derivatives have been conducted, exploring their synthesis, structure-activity relationships, and pharmacological properties, specific conformational analyses of this compound and its direct impact on biological efficacy are not presently available in the public domain.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its interaction with biological targets such as enzymes and receptors. These three-dimensional structures are often flexible, with certain conformations being more energetically favorable and biologically active than others. Understanding these relationships is a critical aspect of rational drug design and development.

Typically, researchers employ techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to elucidate the preferred conformations of a molecule and correlate them with its biological activity. Such studies provide invaluable insights into the pharmacophore, the essential features of a molecule required for its biological function.

Despite the importance of this area of study, and the existence of research on other acetamides, there is no specific data, including data tables or detailed research findings, that could be found for this compound. Therefore, a detailed discussion under the sub-heading of "Conformational Effects on Biological Activity" for this particular compound cannot be provided at this time. Further experimental and computational studies would be necessary to characterize the conformational landscape of this compound and its implications for its pharmacological profile.

Potential Therapeutic and Agro Chemical Applications Mechanistic/conceptual Basis

Antimicrobial Potential (Antibacterial, Antifungal, Antiviral) based on Mechanism of Action

No published research specifically investigates the antimicrobial properties of N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide. While other acetamide (B32628) and furan-containing compounds have demonstrated antimicrobial effects, the specific activity and mechanism of action for this compound are unknown.

Anti-inflammatory and Immunomodulatory Activities based on Mechanism of Action

There is no available scientific literature detailing the anti-inflammatory or immunomodulatory activities of this compound. Studies on related acetamide derivatives suggest potential mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production, but this has not been demonstrated for the specified compound. nih.govnih.govmdpi.comnih.govresearchgate.net

Anticancer and Cytostatic Effects based on Mechanism of Action

The anticancer and cytostatic potential of this compound has not been evaluated in any published studies. Research on other phenylacetamide derivatives has indicated potential anticancer activity through various mechanisms, including the induction of apoptosis, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgijcce.ac.ir

Neurological Activities based on Mechanism of Action (e.g., Monoamine Oxidase Inhibition)

There are no studies reporting on the neurological activities of this compound. While some furan-containing compounds have been investigated for their effects on the central nervous system, including monoamine oxidase (MAO) inhibition, the activity of this specific molecule remains uninvestigated. nih.govnih.gov

Herbicidal and Plant Growth Regulatory Potential (non-human application)

The potential of this compound as a herbicide or plant growth regulator has not been documented in the scientific literature. Although various chemical classes are utilized for these purposes, the efficacy and mechanism of this compound in plants are unknown. mdpi.com

Niche Applications in Chemical Biology Research

There is no information available on the use of this compound as a tool or probe in chemical biology research.

Methodological Advancements and Analytical Techniques for Research

Development of Novel Analytical Methods for Detection and Quantification in Complex Biological Matrices

A critical first step in the preclinical investigation of any new chemical entity is the development of robust and sensitive analytical methods for its detection and quantification in biological samples such as plasma, urine, and tissue homogenates. Given the structural characteristics of N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide, which includes a phenoxyacetamide core and a furan (B31954) moiety, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most suitable analytical platform.

A hypothetical UPLC-MS/MS method for the quantification of this compound in human plasma could be developed and validated. The sample preparation would likely involve a straightforward protein precipitation step using a solvent like acetonitrile (B52724), which is efficient for extracting small molecules from plasma. koreamed.org An internal standard, structurally similar to the analyte, would be added prior to precipitation to ensure accuracy and precision. frontiersin.org

Chromatographic separation could be achieved on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a formic acid modifier and an organic component like acetonitrile or methanol. mdpi.com The mass spectrometer would be operated in the positive electrospray ionization (ESI) mode, and quantification would be performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. frontiersin.org The validation of this method would be performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and matrix effect. mdpi.com

Table 1: Hypothetical UPLC-MS/MS Method Parameters and Validation Summary

| Parameter | Details |

| Instrumentation | Ultra-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% |

| Matrix Effect | Minimal, compensated by internal standard |

Application of Advanced Imaging Techniques for Mechanistic Studies (e.g., Fluorescence Microscopy for cellular processes)

To understand how this compound functions at a cellular level, advanced imaging techniques are indispensable. Fluorescence microscopy, particularly super-resolution microscopy, offers the ability to visualize the subcellular localization and dynamics of molecules with nanoscale resolution, far exceeding the diffraction limit of conventional light microscopy. nih.govnih.gov

For such studies, a fluorescently labeled analog of this compound would need to be synthesized. This could involve attaching a small, bright, and photostable fluorophore to a position on the molecule that does not interfere with its biological activity. This fluorescent probe could then be introduced to live cells in culture.

Techniques like Super-Resolution Optical Fluctuation Imaging (SOFI) or Single-Molecule Localization Microscopy (SMLM) could be employed to track the probe's journey within the cell. acs.org This would allow researchers to determine if the compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, which could provide clues about its mechanism of action. rsc.org For instance, accumulation in the mitochondria might suggest an effect on cellular metabolism, while localization to the nucleus could imply an interaction with genetic material or transcription factors.

Table 2: Hypothetical Application of Fluorescence Microscopy in Cellular Studies

| Imaging Technique | Research Question | Potential Findings |

| Confocal Fluorescence Microscopy | General cellular uptake and distribution. | Visualization of the compound within the cytoplasm and/or nucleus. |

| Super-Resolution Microscopy (e.g., SMLM) | Precise localization within subcellular organelles. | Accumulation in specific organelles (e.g., mitochondria, lysosomes), suggesting potential targets. |

| Live-Cell Imaging | Dynamic tracking of the compound over time. | Observation of the rate of cellular uptake and any subsequent trafficking between organelles. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms of Action

Omics technologies provide a global, unbiased view of the molecular changes that occur in a biological system in response to a chemical compound. Integrating genomics, proteomics, and metabolomics can offer a comprehensive understanding of the mechanism of action of this compound.

Genomics and Transcriptomics: By treating cells with the compound and then analyzing changes in gene expression using techniques like RNA sequencing (RNA-seq), researchers can identify which cellular pathways are affected. For example, an upregulation of genes involved in stress response pathways or a downregulation of genes related to cell proliferation could point towards the compound's primary effects. nih.govnih.gov

Proteomics: Proteomics can identify the direct protein targets of a compound and the subsequent changes in the proteome. nih.gov Chemical proteomics approaches can be used to "fish out" proteins that bind to the compound. nih.gov Additionally, quantitative proteomics can reveal changes in protein expression and post-translational modifications, providing further insight into the cellular response. researchgate.net

Metabolomics: Metabolomics focuses on the global analysis of small molecule metabolites. By comparing the metabolic profiles of treated and untreated cells, it is possible to identify alterations in metabolic pathways. nih.gov For a compound containing a furan ring, metabolomics could also be used to identify potential reactive metabolites that might be formed through metabolic activation, which is a known characteristic of some furan-containing compounds. nih.govacs.org

Table 3: Hypothetical Omics-Based Investigation of this compound

| Omics Technology | Objective | Hypothetical Key Findings |

| Transcriptomics (RNA-seq) | Identify changes in gene expression. | Upregulation of genes in the NRF2 antioxidant response pathway; downregulation of cell cycle-related genes. |

| Proteomics (Chemical Proteomics) | Identify direct protein binding partners. | Identification of a specific enzyme or receptor as a high-affinity target. |

| Proteomics (Quantitative Proteomics) | Analyze global changes in protein expression. | Increased expression of heat shock proteins; altered phosphorylation status of signaling kinases. |

| Metabolomics (LC-MS) | Profile changes in cellular metabolites. | Depletion of glutathione; accumulation of upstream glycolytic intermediates. |

By combining these advanced analytical, imaging, and omics approaches, a detailed and multi-faceted understanding of the pharmacological and toxicological profile of this compound can be systematically constructed.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Analog Design for Enhanced Biological Activity

The future development of N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide hinges on the exploration of more efficient synthetic routes and the rational design of analogs with improved biological profiles. Current synthetic methods for acetamide (B32628) derivatives can be resource-intensive; thus, the development of greener and more economical pathways is a priority. archivepp.com Techniques such as microwave-assisted synthesis or flow chemistry could offer advantages in terms of reaction times, yields, and scalability. archivepp.com

A significant area for future research lies in the systematic structural modification of the parent compound to probe structure-activity relationships (SAR). acs.org The design and synthesis of a focused library of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key modifications could include:

Modification of the Furan (B31954) Ring: Bioisosteric replacement of the furan moiety with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine (B92270), pyrimidine) could modulate the compound's electronic properties and interaction with biological targets. nih.govnih.gov

Substitution on the Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the 4-methylphenoxy ring can influence lipophilicity, metabolic stability, and binding affinity. nih.gov

Alterations to the Acetamide Linker: The length and flexibility of the acetamide linker can be modified to optimize the spatial orientation of the furan and phenoxy moieties, potentially leading to enhanced interactions with a target protein. acs.org

These synthetic explorations will be guided by computational modeling to predict the effects of structural changes on biological activity. researchgate.net

| Analog Design Strategy | Rationale | Potential Outcome |

| Bioisosteric replacement of the furan ring | Modulate electronic properties and hydrogen bonding capacity. | Altered target affinity and selectivity. |

| Substitution on the phenoxy ring | Tune lipophilicity and metabolic stability. | Improved pharmacokinetic profile. |

| Modification of the acetamide linker | Optimize spatial orientation of key pharmacophores. | Enhanced binding to the target molecule. |

| Introduction of chiral centers | Explore stereospecific interactions with the target. | Increased potency and reduced off-target effects. |

Deeper Mechanistic Insights at the Atomic and Molecular Levels through Advanced Biophysical Techniques

A fundamental understanding of how this compound interacts with its biological target(s) at a molecular level is crucial for its development. A suite of advanced biophysical techniques can be employed to elucidate these mechanisms. worldscientific.com These methods provide invaluable data on binding affinity, kinetics, thermodynamics, and the specific structural interactions involved. researchgate.net

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its target protein. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ligand-observed NMR experiments like Saturation Transfer Difference (STD), can identify the specific parts of the molecule that are in close contact with the target. nih.gov For a high-resolution structural understanding, X-ray crystallography of the compound in complex with its target protein would be the gold standard, revealing the precise binding mode at an atomic level. springernature.com

| Biophysical Technique | Information Gained | Significance for Research |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). mdpi.com | Allows for real-time analysis of binding and informs on the stability of the complex. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), and thermodynamics (ΔH, ΔS). mdpi.com | Provides a complete thermodynamic profile of the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | Identification of binding epitopes and conformational changes. nih.gov | Elucidates which parts of the molecule are crucial for binding. |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. springernature.com | Provides a detailed atomic-level map of the interactions, guiding further drug design. |

| Differential Scanning Fluorimetry (DSF) | Assessment of compound binding through protein thermal stabilization. nih.gov | Useful for high-throughput screening of analogs and initial hit validation. |

Identification of Off-Targets and Polypharmacological Profiles

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that small molecules often interact with multiple targets. acs.org Identifying the full spectrum of targets for this compound is essential for understanding its complete biological effects, including potential side effects and opportunities for drug repositioning. nih.gov

Future research should focus on comprehensive target deconvolution studies. nih.gov This can be achieved through a combination of computational and experimental approaches. In silico methods, such as molecular docking against panels of known protein structures, can predict potential off-targets. nih.gov Experimentally, techniques like affinity chromatography-mass spectrometry, where the compound is immobilized to pull down its binding partners from cell lysates, can identify a broad range of interacting proteins. nih.gov Furthermore, phenotypic screening of the compound across various cell lines and disease models can reveal unexpected biological activities, providing clues to its mechanism of action and potential new therapeutic applications. bohrium.com Understanding the polypharmacological profile will be critical for a comprehensive assessment of the compound's therapeutic potential and safety. acs.org

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To bridge the gap between basic biochemical assays and clinical applications, it is imperative to evaluate this compound in more physiologically relevant settings. This necessitates the development and use of advanced in vitro and in vivo models. nih.gov